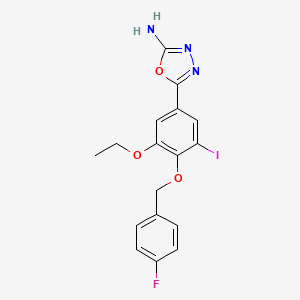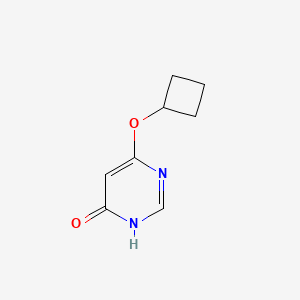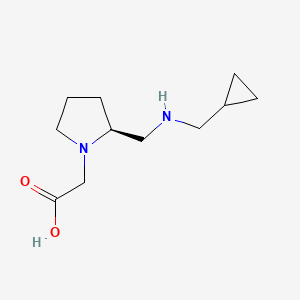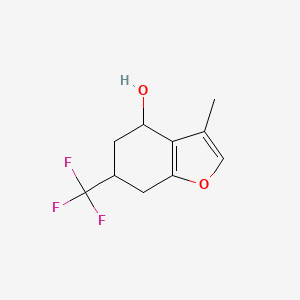
3-Ethoxy-7-methylbenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-7-methylbenzofuran-2-carboxylicacid typically involves the construction of the benzofuran ring followed by the introduction of the ethoxy and methyl substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the condensation of salicylic aldehyde derivatives with ethyl diazoacetates in the presence of a catalyst such as Fe(III) salt can yield benzofuran derivatives .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs scalable methods such as the Fe-catalyzed oxidative cross-coupling of phenols with acetoacetic ester derivatives. This method is advantageous due to the availability of starting materials and the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions: 3-Ethoxy-7-methylbenzofuran-2-carboxylicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The biological activity of 3-Ethoxy-7-methylbenzofuran-2-carboxylicacid is attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes, bind to receptors, and interfere with cellular processes, leading to its antimicrobial, antiviral, and anticancer effects . The exact mechanism of action depends on the specific biological context and the target organism or cell type .
Comparison with Similar Compounds
Benzofuran: The parent compound, which lacks the ethoxy and methyl substituents.
7-Methylbenzofuran: Similar to 3-Ethoxy-7-methylbenzofuran-2-carboxylicacid but without the ethoxy group.
3-Ethoxybenzofuran: Lacks the methyl group at the 7-position.
Uniqueness: 3-Ethoxy-7-methylbenzofuran-2-carboxylicacid is unique due to the presence of both ethoxy and methyl groups, which can enhance its biological activity and chemical reactivity compared to its simpler analogs .
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
3-ethoxy-7-methyl-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H12O4/c1-3-15-10-8-6-4-5-7(2)9(8)16-11(10)12(13)14/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
KPTATNIXDYOMJT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(OC2=C(C=CC=C21)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Chloro-5,7-difluoro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793362.png)


![5-Chloro-6-oxo-1,6-dihydro-[2,3'-bipyridine]-3-carbonitrile](/img/structure/B11793374.png)
![8,8-Dimethyl-2-phenyl-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B11793381.png)

![5-Oxo-1,5-dihydroimidazo[1,2-c]pyrimidine-2-carbaldehyde](/img/structure/B11793398.png)
![3-(3-Chlorophenyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11793405.png)


![2-(Oxo-8-(pyridin-2-yl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetic acid](/img/structure/B11793417.png)

![3-Chloro-7-fluoro-5-nitro-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11793430.png)
![3,5-Bis(5,6-dimethylbenzo[d]oxazol-2-yl)aniline](/img/structure/B11793445.png)
